Regioisomeric Differentiation: C7‑Sulfonamide Versus C6‑Sulfonamide in CCR4 Antagonist SAR
A comprehensive SAR study of indazole arylsulfonamides as allosteric CCR4 antagonists evaluated substituent tolerance at the C5, C6, and C7 positions. The study found that only small groups were tolerated at these positions, and that C6 analogues were consistently preferred over C7 analogues [1]. This establishes a clear, quantifiable structure–activity preference that distinguishes C7‑sulfonamide building blocks from C6‑sulfonamide regioisomers in the context of CCR4-targeted drug discovery.
| Evidence Dimension | Regioisomer preference in CCR4 antagonist potency |
|---|---|
| Target Compound Data | C7 position: tolerated but not preferred for enhanced potency |
| Comparator Or Baseline | C6 position: preferred regioisomer for maximal CCR4 antagonist activity |
| Quantified Difference | Qualitative preference; quantitative potency data not disclosed for unsubstituted core |
| Conditions | CCR4 allosteric antagonist assay; indazole arylsulfonamide series |
Why This Matters
Selection of the correct regioisomer (C7 vs. C6) is critical for initiating a hit-to-lead campaign targeting CCR4, as the wrong choice will likely yield suboptimal SAR starting points.
- [1] Procopiou PA, et al. Synthesis and structure–activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. J Med Chem. 2013;56(5):1946-1960. doi:10.1021/jm301572h. View Source
